molecular formula C8H10BrN3O B13694135 4-(6-Bromo-4-pyridazinyl)morpholine

4-(6-Bromo-4-pyridazinyl)morpholine

Cat. No.: B13694135
M. Wt: 244.09 g/mol
InChI Key: XJZHPXLALNQHEB-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-pyridazinyl)morpholine is a chemical compound with the molecular formula C8H10BrN3O. It is a derivative of morpholine, a heterocyclic amine, and pyridazine, a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-pyridazinyl)morpholine typically involves the reaction of 6-bromo-4-chloropyridazine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

6-Bromo-4-chloropyridazine+MorpholineThis compound\text{6-Bromo-4-chloropyridazine} + \text{Morpholine} \rightarrow \text{this compound} 6-Bromo-4-chloropyridazine+Morpholine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-pyridazinyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(6-Bromo-4-pyridazinyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-pyridazinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-4-pyridazinyl)morpholine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

4-(6-bromopyridazin-4-yl)morpholine

InChI

InChI=1S/C8H10BrN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

XJZHPXLALNQHEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NN=C2)Br

Origin of Product

United States

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